组胺盐酸盐

描述

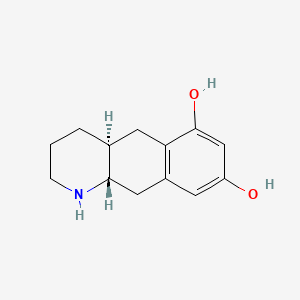

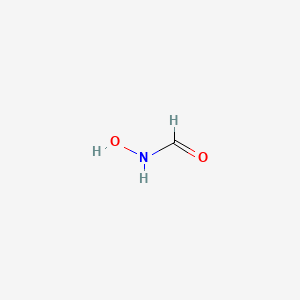

Histamine hydrochloride is a biogenic amine that plays a crucial role in various physiological processes. It is an organic nitrogenous compound involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter for the brain, spinal cord, and uterus . Histamine hydrochloride is commonly used in medical and scientific research due to its significant biological activities.

科学研究应用

Histamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in immune responses, neurotransmission, and cell signaling.

Medicine: Used in diagnostic tests for allergies and gastric acid secretion.

Industry: Used in the production of pharmaceuticals and as an additive in certain industrial processes.

作用机制

Target of Action

Histamine hydrochloride primarily targets H1 and H2 receptors . These receptors are G-protein coupled receptors and are differentially expressed in various tissues, mediating context-specific effects .

Biochemical Pathways

Histamine metabolism forms a complex network that connects many metabolic processes crucial for homeostasis, including nitrogen and energy metabolism . Histamine is derived from the decarboxylation of the amino acid histidine, a reaction catalyzed by the enzyme L-histidine decarboxylase .

Pharmacokinetics

It is known that histamine is a hydrophilic vasoactive amine , which suggests it may be readily absorbed and distributed in the body.

Result of Action

The action of histamine hydrochloride results in various physiological effects. It can cause vasodilation , leading to flushing of the face and a decrease in systemic blood pressure . It also stimulates gastric gland secretion, leading to an increased secretion of gastric juice of high acidity . In the context of immune responses, histamine increases the permeability of the capillaries to white blood cells and some proteins, allowing them to engage pathogens in the infected tissues .

Action Environment

The action of histamine hydrochloride can be influenced by various environmental factors. For instance, in the context of sleep disorders, the activity of histamine neurons is essential for normal wakefulness, especially at specific circadian phases . Reducing activity in these neurons can produce sedation . Furthermore, the number of histamine neurons is increased in narcolepsy, but whether this affects brain levels of histamine is controversial .

生化分析

Biochemical Properties

Histamine hydrochloride is involved in numerous biochemical reactions. It interacts with specific receptors, namely H1, H2, H3, and H4 receptors, which are G-protein-coupled receptors. These interactions trigger various downstream signaling pathways. Histamine hydrochloride also interacts with enzymes such as histamine N-methyltransferase and diamine oxidase, which are responsible for its metabolism . The binding of histamine hydrochloride to its receptors can lead to diverse physiological effects, including vasodilation, increased vascular permeability, and stimulation of gastric acid secretion .

Cellular Effects

Histamine hydrochloride exerts significant effects on various cell types and cellular processes. In immune cells, it can modulate the activity of B and T lymphocytes, dendritic cells, and macrophages, influencing immune responses . It also affects endothelial cells by increasing their permeability, which facilitates the movement of immune cells to sites of infection or injury . Additionally, histamine hydrochloride can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

At the molecular level, histamine hydrochloride exerts its effects through binding interactions with its receptors. The activation of H1 receptors leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which subsequently increase intracellular calcium levels . H2 receptor activation stimulates adenylate cyclase, leading to increased cyclic AMP levels . These signaling pathways result in various physiological responses, including smooth muscle contraction, gastric acid secretion, and modulation of immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of histamine hydrochloride can vary over time. It is a short-acting biogenic amine, and its effects are typically transient . The stability and degradation of histamine hydrochloride can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that histamine hydrochloride can induce immediate responses, such as vasodilation and increased vascular permeability, which may diminish over time .

Dosage Effects in Animal Models

The effects of histamine hydrochloride can vary with different dosages in animal models. Low doses of histamine hydrochloride can induce mild physiological responses, such as increased gastric acid secretion and vasodilation . High doses can lead to adverse effects, including hypertension, hypotension, and tachycardia . In some cases, large overdoses can result in seizures . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

Histamine hydrochloride is involved in several metabolic pathways. It is synthesized from histidine by the enzyme histidine decarboxylase . Once formed, histamine hydrochloride can be metabolized by histamine N-methyltransferase and diamine oxidase . These enzymes play a crucial role in regulating histamine levels in tissues and preventing excessive accumulation . The metabolic pathways of histamine hydrochloride are interconnected with other biogenic amines, such as dopamine and serotonin, sharing common enzymes and cofactors .

Transport and Distribution

Histamine hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. In the brain, histamine clearance is facilitated by polyspecific transporters, including organic cation transporter 2 (OCT2), organic cation transporter 3 (OCT3), and plasma membrane monoamine transporter (PMAT) . These transporters help regulate histamine levels and prevent excessive histaminergic activity . Additionally, histamine hydrochloride can be stored in granules within mast cells and basophils, from which it is released in response to various stimuli .

Subcellular Localization

Histamine hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. It can be localized in the cytosol, where it interacts with its receptors and enzymes . In some cell types, such as lymphatic endothelial cells, histamine receptor 2 (H2R) has been found to localize in the nucleus, where it may play a role in transcriptional regulation . The subcellular localization of histamine hydrochloride is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Histamine hydrochloride is synthesized from histidine through enzymatic decarboxylation. The enzyme histidine decarboxylase catalyzes the removal of a carboxyl group from histidine, resulting in the formation of histamine . The histamine is then reacted with hydrochloric acid to form histamine hydrochloride.

Industrial Production Methods: In industrial settings, histamine hydrochloride is produced by fermenting histidine-rich substrates using microorganisms that express histidine decarboxylase. The histamine produced is then purified and reacted with hydrochloric acid to obtain histamine hydrochloride .

化学反应分析

Types of Reactions: Histamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Histamine can be oxidized to form imidazole acetaldehyde and ammonia.

Reduction: Histamine can be reduced to form 1,2,3,4-tetrahydroimidazole.

Substitution: Histamine can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.

Major Products:

Oxidation: Imidazole acetaldehyde and ammonia.

Reduction: 1,2,3,4-tetrahydroimidazole.

Substitution: Depending on the electrophile used, various substituted histamine derivatives can be formed.

相似化合物的比较

Histamine hydrochloride is unique due to its broad range of physiological effects and its role as a neurotransmitter and immune modulator. Similar compounds include:

Histamine Phosphate: Another salt form of histamine used in similar applications.

Imidazole Derivatives: Compounds such as cimetidine and ranitidine, which are histamine receptor antagonists used to treat gastric acid-related conditions.

Biogenic Amines: Other biogenic amines like serotonin and dopamine, which also act as neurotransmitters and have various physiological roles.

Histamine hydrochloride stands out due to its involvement in both central and peripheral physiological processes, making it a valuable compound in research and medicine.

属性

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCJGQQPPHYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-36-7 | |

| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70946542 | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56-92-8, 55-36-7, 23758-34-1, 51-45-6 | |

| Record name | Histamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-ethanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | peremin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISTAMINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9I23AC4PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

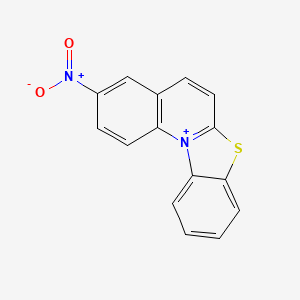

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)

![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)

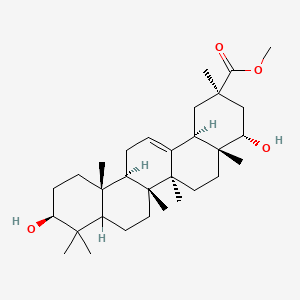

![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)

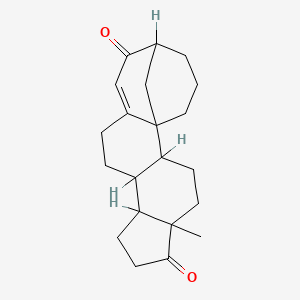

![1-Azabicyclo[3.1.0]hexane](/img/structure/B1206255.png)